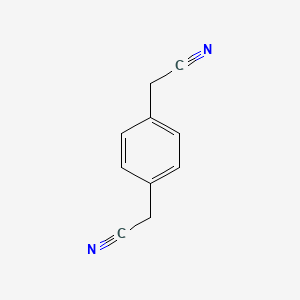
1,4-Phenylenediacetonitrile
Cat. No. B1346891
Key on ui cas rn:
622-75-3
M. Wt: 156.18 g/mol
InChI Key: FUQCKESKNZBNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03950310
Procedure details


A solution of 130 grams (2.65 moles) sodium cyanide in 200 ml of water was placed in a four-necked flask, equipped with a thermowell, mechanical stirrer, electrically heated addition funnel and a condenser. A solution of 200 grams (1.15 mole) of p-xylylene chloride in 200 ml of dimethyl formamide was added dropwise with constant stirring and such a rate as to maintain the reaction temperature at 60°-65°C. The p-xylylene chloride solution was maintained at about 60°C. to prevent solid precipitation. The reaction was exothermic and addition took 2 hours. At the completion of the addition, the temperature was maintained by external heating for an additional hour. The mixture was then poured into 2 liters of water. The precipitated solid was filtered and washed with an additional liter of water. The product yield was 85% (ca. 152 g.) of para-phenylene diacetonitrile having a melting point of about 95°-97°C.





Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[C:4]1([CH2:12]Cl)[CH:9]=[CH:8][C:7]([CH2:10]Cl)=[CH:6][CH:5]=1.C[N:15]([CH3:18])C=O>O>[C:4]1([CH2:12][C:18]#[N:15])[CH:9]=[CH:8][C:7]([CH2:10][C:1]#[N:2])=[CH:6][CH:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with constant stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermowell, mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
electrically heated addition funnel and a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
such a rate as to maintain the reaction temperature at 60°-65°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solid precipitation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by external heating for an additional hour
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was then poured into 2 liters of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an additional liter of water
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)CC#N)CC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 152 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
